
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is a triazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Triazole derivatives are often synthesized for their potential use as pharmaceuticals, agrochemicals, and in material science. The presence of difluorophenyl and propyl groups in this compound suggests that it may have unique physical, chemical, and biological properties worth exploring.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the click chemistry approach, which is a popular method for constructing triazole rings. Although the specific synthesis of "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" is not detailed in the provided papers, similar compounds have been synthesized using related techniques. For instance, paper describes the synthesis of cinnamic acid derivatives from aryl pyranones and sodium azide, which could be analogous to the synthesis of the compound . Additionally, paper outlines the synthesis of a methylated triazole derivative, which could offer insights into the potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be studied using various spectroscopic and computational methods. Paper discusses the use of density functional theory (DFT) studies to analyze the molecular structure of a related triazole derivative. Such studies can provide information on the stability, electronic properties, and reactivity of the molecule. The difluorophenyl group in the compound of interest may influence the electronic distribution and stability of the molecule, which can be elucidated through similar computational studies.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including alkylation, nitration, and conversion into other functional groups. Paper describes the alkylation and nitration reactions of a phenyl triazole carboxylic acid, which could be relevant to understanding the reactivity of "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid." The presence of electron-withdrawing fluorine atoms on the phenyl ring may affect the reactivity of the compound towards electrophilic and nucleophilic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The fluorine atoms in the compound are likely to increase its acidity and potentially affect its solubility in organic solvents. Paper discusses the pH sensitivity and metal cation selectivity of a related fluorinated compound, which suggests that "1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid" may also exhibit interesting properties in response to pH changes and metal ion interactions.
Wissenschaftliche Forschungsanwendungen
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
Triazole derivatives, such as 5-amino-1,2,3-triazole-4-carboxylates, serve as crucial scaffolds for developing biologically active compounds and peptidomimetics. The use of ruthenium-catalyzed cycloaddition reactions facilitates the synthesis of these structures with high regiocontrol, enabling the creation of triazole-containing dipeptides and compounds with potential as HSP90 inhibitors (Ferrini et al., 2015).
Corrosion Inhibition
Triazole derivatives, exemplified by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate remarkable inhibition efficiencies, showcasing their potential in protecting industrial materials (Lagrenée et al., 2002).
Novel Syntheses of Triazole Derivatives
Innovative synthetic approaches have been developed for 1,4,5-trisubstituted 1,2,3-triazoles, utilizing one-pot reactions that involve arylboronic acids, sodium azide, and active methylene ketones. Such methodologies highlight the versatility of triazole chemistry in creating structurally diverse compounds (Zhang et al., 2013).
Metal-Organic Frameworks (MOFs)
Triazole-based ligands, incorporating both carboxylate and triazole groups, have been utilized in the construction of dynamic metal-organic frameworks (MOFs). These MOFs demonstrate significant potential in selective gas sorption, particularly in the selective sorption of CO2 over N2 and CH4, pointing towards applications in gas separation and storage (Chen et al., 2015).
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been explored, with various 1,2,3-triazole compounds synthesized and evaluated for their activity against bacterial and fungal strains. Such studies underscore the role of triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-3-10-11(12(18)19)15-16-17(10)7-4-5-8(13)9(14)6-7/h4-6H,2-3H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCMJUYPUTMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
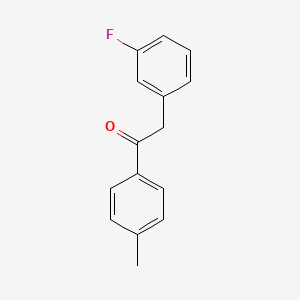
![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)

![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)
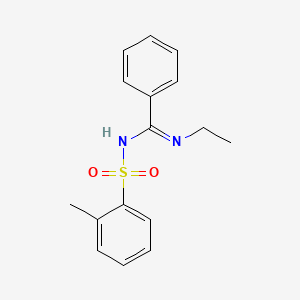

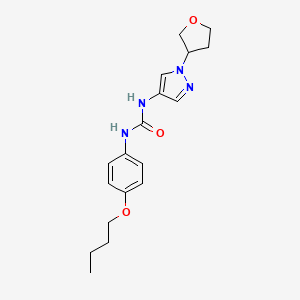
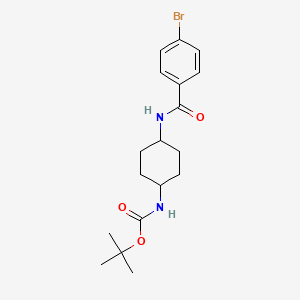
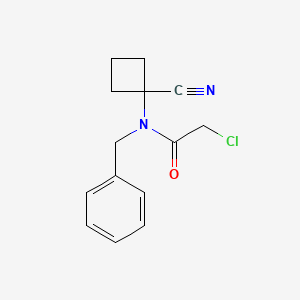
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
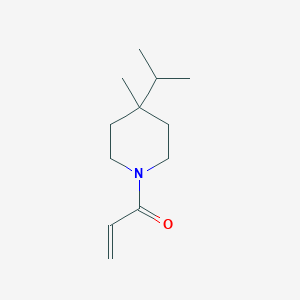
C=O)(C)C](/img/structure/B2520431.png)